

Application Notes and Protocols for Using Thymonin in GPR35 Signaling Studies

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Compound of Interest

Compound Name:	Thymonin
CAS No.:	76844-67-2
Cat. No.:	B152083

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Audience: Researchers, scientists, and drug development professionals.

Introduction G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune and gastrointestinal tissues.[1] Its involvement in various physiological and pathological processes, including inflammation and cancer, makes it an attractive therapeutic target.[2][3][4] GPR35 signaling is complex, coupling to multiple G protein families, including Gai/o and Gα12/13, and also engaging β-arrestin pathways.[2][5][6][7] This complexity results in diverse, context-dependent cellular responses.[2][3] Recently, the polyphenolic phytochemical **Thymonin**, derived from thyme, was identified as a potent and specific agonist for GPR35, providing a valuable new tool for elucidating the receptor's function.[8][9][10]

These application notes provide an overview of **Thymonin**'s activity, key GPR35 signaling pathways, and detailed protocols for studying the effects of **Thymonin** on GPR35 activation.

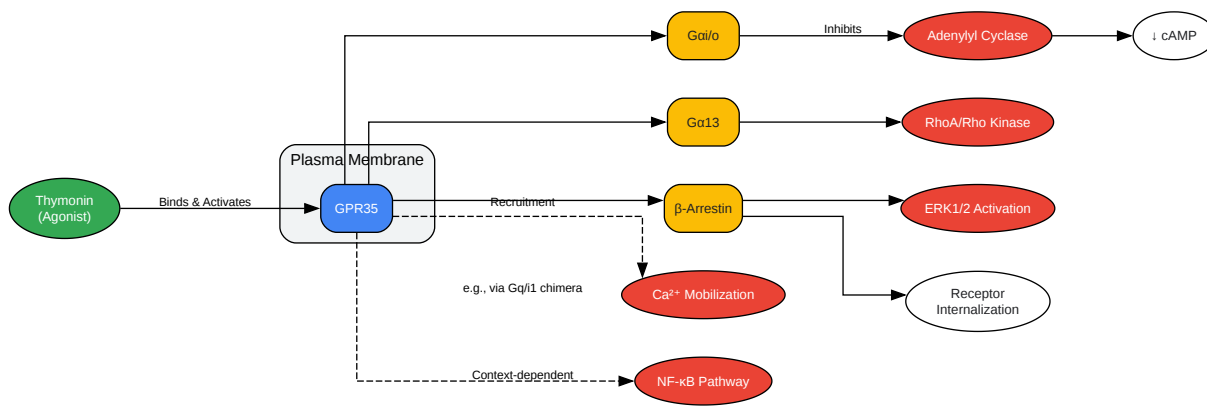
Data Presentation: Agonist Activity of Thymonin

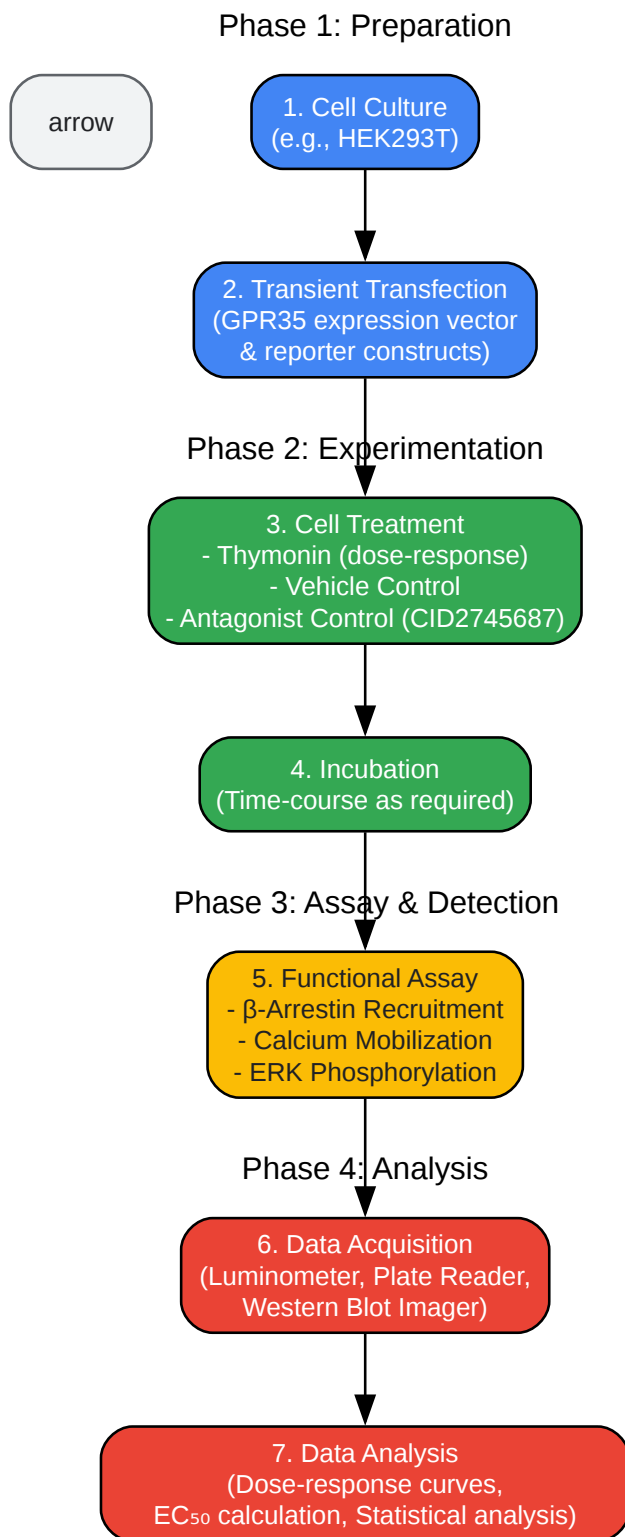
Thymonin demonstrates potent agonist activity at human GPR35. Its efficacy is comparable to other identified phytochemical agonists like Eriodictyol.[8][9]

Compound	Agonist Target	Half Maximal Effective Concentration (EC ₅₀)	Source
Thymonin	Human GPR35	8.41 μ M	[8][10]
Eriodictyol	Human GPR35	5.48 μ M	[8][10]

GPR35 Signaling Pathways

Upon activation by an agonist like **Thymonin**, GPR35 can initiate several downstream signaling cascades. The primary pathways involve the activation of G α i/o and G α 13 proteins, as well as G protein-independent signaling through β -arrestin recruitment.[3][5][6] These pathways can modulate the activity of key cellular effectors, including the MAPK/ERK and NF- κ B pathways, and influence intracellular calcium levels.[2][3]





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